molecular formula C9H9NO3 B8609127 2-Hydroxy-3,4-dimethoxybenzonitrile

2-Hydroxy-3,4-dimethoxybenzonitrile

Cat. No.: B8609127
M. Wt: 179.17 g/mol
InChI Key: NPRKAMYILKIBFT-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4-dimethoxybenzonitrile is a benzonitrile derivative characterized by a hydroxyl group at the 2-position and methoxy groups at the 3- and 4-positions on the benzene ring. Applications may include roles as a synthetic precursor in pharmaceuticals or agrochemicals, inferred from analogous compounds in the evidence .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-hydroxy-3,4-dimethoxybenzonitrile

InChI

InChI=1S/C9H9NO3/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4,11H,1-2H3

InChI Key

NPRKAMYILKIBFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds are selected for comparison based on shared functional groups or substitution patterns (Table 1):

Table 1: Structural Comparison
Compound Substituents Functional Groups Key Applications
2-Hydroxy-3,4-dimethoxybenzonitrile 2-OH, 3-OCH₃, 4-OCH₃, 1-CN Nitrile, hydroxyl, methoxy Synthetic intermediate, drug precursor (inferred)
3-Hydroxybenzaldehyde 3-OH, 1-CHO Aldehyde, hydroxyl Flavoring agent, pharmaceutical intermediate
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 3-OH, 4-OH, propenoic acid chain Carboxylic acid, hydroxyl Antioxidant, food additive, pharmacological research

Reactivity and Solubility

  • This compound :

    • The nitrile group enhances electrophilicity, enabling nucleophilic substitution reactions.
    • Methoxy groups reduce overall polarity compared to hydroxylated analogs, likely decreasing water solubility.
  • 3-Hydroxybenzaldehyde :

    • The aldehyde group is highly reactive, participating in condensation reactions (e.g., Schiff base formation).
    • Polar hydroxyl and aldehyde groups improve water solubility relative to methoxy-substituted compounds.
  • Caffeic Acid :

    • Two hydroxyl groups increase acidity (pKa ~4.5–5) and solubility in polar solvents.
    • The carboxylic acid moiety allows salt formation, enhancing bioavailability in pharmaceuticals.

Research Findings and Gaps

  • Limited direct data on this compound necessitate extrapolation from structural analogs.
  • underscores the importance of hydroxylation patterns in bioactive molecules, contrasting with the target compound’s methoxy-dominated structure .

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